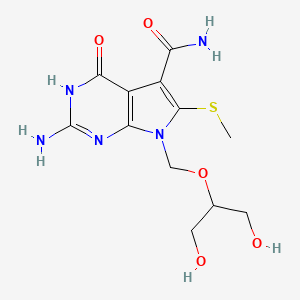

1H-Pyrrolo(2,3-d)pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-(methylthio)-4-oxo-

Description

The compound 1H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide, 2-amino-4,7-dihydro-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-6-(methylthio)-4-oxo- (hereafter referred to as Compound X) is a heterocyclic molecule with a pyrrolo[2,3-d]pyrimidine core. Key structural features include:

- Position 2: Amino group (-NH₂), enhancing hydrogen bonding and interaction with biological targets.

- Position 4: Oxo group (=O), contributing to planarization and stabilizing the heterocyclic ring.

- Position 5: Carboxamide (-CONH₂), a critical pharmacophore for binding kinases and nucleotide analogs.

- Position 6: Methylthio (-SCH₃), which may enhance lipophilicity and influence substrate specificity.

- Position 7: A dihydro-substituted glycol ether chain, ((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl), providing hydrophilicity and structural uniqueness compared to ribose-like substituents in nucleoside analogs.

Properties

CAS No. |

127945-63-5 |

|---|---|

Molecular Formula |

C12H17N5O5S |

Molecular Weight |

343.36 g/mol |

IUPAC Name |

2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H17N5O5S/c1-23-11-6(8(13)20)7-9(15-12(14)16-10(7)21)17(11)4-22-5(2-18)3-19/h5,18-19H,2-4H2,1H3,(H2,13,20)(H3,14,15,16,21) |

InChI Key |

OGTQCEVFXKHHOI-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C2=C(N1COC(CO)CO)N=C(NC2=O)N)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the amino, methylthio, and carboxamide groups. The final step involves the attachment of the 1,3-dihydroxypropan-2-yl group through an ether linkage. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can lead to the formation of various derivatives with modified functional groups.

Scientific Research Applications

Fibroblast Growth Factor Receptor (FGFR) Inhibition

1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs) . Abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors, making it an attractive target for cancer therapy .

Key Findings:

- Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with IC50 values of 7 nM, 9 nM, and 25 nM, respectively .

- In vitro studies showed that 4h inhibited the proliferation of breast cancer 4T1 cells and induced apoptosis .

- 4h also significantly inhibited the migration and invasion of 4T1 cells .

These findings suggest that 1H-pyrrolo[2,3-b]pyridine derivatives like 4h have potential as lead compounds for the development of FGFR inhibitors in cancer therapy .

Colony-Stimulating Factor-1 Receptor (CSF1R) Inhibition

Pyrrolo[2,3-d]pyrimidines have been synthesized and developed as highly selective inhibitors of colony-stimulating factor-1 receptor (CSF1R) . CSF1R is a receptor tyrosine kinase that controls the differentiation and maintenance of most tissue-resident macrophages . Inhibition of CSF1R has been suggested as a possible therapy for a range of human disorders .

Key Findings:

- A series of highly selective pyrrolo[2,3-d]pyrimidines demonstrated subnanomolar enzymatic inhibition of CSF1R .

- These compounds exhibited excellent selectivity toward other kinases in the platelet-derived growth factor receptor (PDGFR) family .

- The crystal structure of the protein and compound 23 revealed that the binding conformation of the protein is DFG-out-like .

- In vivo stability and pharmacokinetic profiling indicated that this compound class could be relevant in a potential disease setting .

These results suggest that pyrrolo[2,3-d]pyrimidines hold promise as therapeutic agents for disorders involving CSF1R .

LATS Kinase Inhibition

7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored as inhibitors of large tumor suppressor (LATS) kinases .

Key Findings:

- Pyrrolopyrimidine 5k exhibited nearly ten-fold lower activity against LATS1 and LATS2 .

- Further studies are required to fully elucidate the potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives as LATS inhibitors .

EGFR, Her2, VEGFR2, and CDK2 Enzyme Inhibition

Certain pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Key Findings:

- Compound 5k demonstrated significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .

- Mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells .

- Treatment with 5k increased the levels of pro-apoptotic proteins caspase-3 and Bax and downregulated the anti-apoptotic protein Bcl-2 .

- Molecular docking studies indicated similar binding interactions between compound 5k and the four enzymes, as observed with sunitinib .

These findings suggest that compound 5k has the potential for development as a novel therapeutic agent for diseases involving abnormal cell death, including cancer .

RET Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives are under investigation as inhibitors of rearranged during transfection (RET) .

Anticancer Activity

pyrrolo[2,3-d]pyrimidine derivatives have demonstrated anticancer activity .

Key Findings:

- Promising cytotoxic effects were observed against four different cancer cell lines with compounds 5e , 5h , 5k , and 5l , with IC50 values ranging from 29 to 59 µM .

- Compound 5k emerged as the most potent inhibitor .

- Compound 5k induced cell cycle arrest and apoptosis in HepG2 cells .

Other Potential Applications

Mechanism of Action

The mechanism of action of 2-Amino-7-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-6-(methylthio)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may modulate signaling pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.

Comparison with Similar Compounds

Structural Analogues with Pyrrolo[2,3-d]pyrimidine Cores

CDK9 Inhibitors (e.g., Compounds 64 and 65)

- Key Features : Derivatives with pyrrolo[2,3-d]pyrimidine-5-carboxamide cores but lacking the glycol ether at position 5.

- Activity : Inhibit CDK9 with residual activities of 1% (Compound 64) and 40% (Compound 65) at 100 nM. Also inhibit RNA polymerase II phosphorylation .

Sangivamycin and ARC (NSC 188491)

- Key Features: Ribofuranosyl sugar at position 7 (sangivamycin) or hydrazino group (ARC). Both are nucleoside analogs with antitumor activity.

- Activity : Inhibit pTEFb, PKC, and VEGF secretion; sangivamycin has undergone Phase I trials .

- Comparison : Compound X replaces the ribose with a glycol ether, which may reduce metabolic instability while retaining kinase inhibition.

Ibulocydine (Prodrug of BMK-Y101)

- Key Features : Prodrug with a hydroxylmethyl tetrahydrofuran substituent at position 6.

- Activity: Releases BMK-Y101, a CDK inhibitor effective in hepatocellular carcinoma .

- Comparison : Compound X’s glycol group mimics the solubility-enhancing effects of BMK-Y101’s hydroxylmethyl group but without requiring prodrug activation.

Functional Analogues with Methylthio Groups

5-[(2-Amino-4-oxo-pyrrolo[2,3-d]pyrimidin-6-yl)methyl]thiophene-2-carboxylic acid (19a)

- Key Features : Methylthio group at position 6 and thiophene-carboxylic acid side chain.

- Comparison : Compound X’s methylthio group may similarly enhance DNA/RNA interaction, while its glycol substituent offers improved solubility over 19a’s hydrophobic thiophene.

4-(Dimethylamino)-3,7-dihydro-7-methyl-6-(methylthio)-2-oxo-3-(phenylmethyl) (CAS 61078-92-0)

- Key Features: Methylthio at position 6 with phenylmethyl and dimethylamino groups.

- Activity: Not reported, but structural similarity suggests kinase or nucleotide synthesis inhibition .

- Comparison: Compound X’s amino and carboxamide groups likely enhance target specificity compared to this analogue.

Table 1: Structural and Functional Comparison

Q & A

Q. Q1: What are the optimal synthetic routes for preparing pyrrolo[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yields?

Methodological Answer : Pyrrolo[2,3-d]pyrimidine derivatives are typically synthesized via cyclization or condensation reactions. For example:

- Method A : Reacting 3-amino-2-cyanopyrroles with methanol and aqueous ammonia yields 4-amino-substituted derivatives (e.g., compound 9 in ) with 80–95% efficiency .

- Method B : Heating 3-aminopyrroles with formamide and DMF under reflux produces 4-oxo derivatives (e.g., compound 13 ) at 70–85% yield .

Q. Key Variables :

Q. Q2: How can structural characterization (e.g., NMR, X-ray crystallography) resolve ambiguities in pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer :

- 1H/13C NMR : Distinct chemical shifts for NH2 (δ 6.8–7.2 ppm) and methylthio groups (δ 2.5–2.7 ppm) confirm substitution patterns. For example, compound 19a in shows a singlet at δ 2.45 ppm for SCH3 .

- X-ray Crystallography : Resolves stereochemical ambiguities. Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () confirmed a planar pyrrolo-pyrimidine core via single-crystal analysis (R-factor = 0.054) .

Advanced Research Questions

Q. Q3: How do structural modifications (e.g., thiophene or glutarate substituents) affect biological activity in pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer :

- Thiophene Linkers : Compounds like 19a–c () with methyl/ethyl/propyl-thiophene groups show enhanced antitumor activity. For example, 19a (methyl linker) inhibits tumor cell growth at IC50 = 0.8 µM vs. 19c (propyl linker, IC50 = 1.5 µM) .

- Glutarate Conjugates : Diethyl L-glutamate derivatives (e.g., 20a ) improve solubility and target binding via hydrogen bonding (e.g., 63% yield with CMDT coupling agent) .

Q. Structure-Activity Trends :

| Derivative | Substituent | Biological Activity (IC50) |

|---|---|---|

| 19a | Methyl-thiophene | 0.8 µM (Antitumor) |

| 19b | Ethyl-thiophene | 1.2 µM |

| 20a | Glutarate conjugate | Enhanced solubility |

Q. Q4: How can computational tools (e.g., COMSOL, AI-driven synthesis) optimize reaction pathways for novel derivatives?

Methodological Answer :

- AI-Driven Synthesis : Platforms like COMSOL Multiphysics predict feasible routes using databases (e.g., Reaxys, Pistachio). For example, one-step synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine () was optimized using template relevance scoring (plausibility > 0.01) .

- Process Simulation : AI models reduce trial-and-error by predicting solvent effects and energy barriers (e.g., highlights smart laboratories for autonomous experimentation) .

Q. Q5: What analytical challenges arise in characterizing pyrrolo[2,3-d]pyrimidine tautomers, and how can they be addressed?

Methodological Answer :

Q. Q6: How do conflicting biological data (e.g., cytotoxicity vs. selectivity) guide derivative design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.